Regioisomeric Identity: Defining the Structural Difference vs. Pyriproxyfen (CAS 95737-68-1)
2-[2-(4-Phenoxyphenoxy)propoxy]pyridine (CAS 95737-69-2) is the regioisomer of pyriproxyfen in which the pyridyloxy group is attached at the C-1 methylene of the propylene glycol spacer, while the 4-phenoxyphenoxy group is attached at the C-2 chiral center [1]. In pyriproxyfen, this connectivity is reversed. The two isomers share the identical molecular formula (C20H19NO3) and molecular weight (321.4 g/mol) but possess distinct InChI Keys (RIMGYUKISKOATQ-UHFFFAOYSA-N vs. NHDHVHZZCFYRSB-UHFFFAOYSA-N), confirming they are non-interchangeable chemical entities [1].
| Evidence Dimension | Regioisomeric connectivity (position of ether linkages on propylene glycol spacer) |
|---|---|
| Target Compound Data | Pyridine attached at C-1 methylene; 4-phenoxyphenoxy at C-2 chiral center. InChI Key: RIMGYUKISKOATQ-UHFFFAOYSA-N |
| Comparator Or Baseline | Pyriproxyfen (CAS 95737-68-1): Pyridine attached at C-2 chiral center; 4-phenoxyphenoxy at C-1 methylene. InChI Key: NHDHVHZZCFYRSB-UHFFFAOYSA-N |
| Quantified Difference | Different InChI Keys; identical molecular formula (C20H19NO3) and molecular weight (321.4 g/mol). |
| Conditions | Structural identity confirmed by canonical SMILES and InChI Key comparison in PubChem. |
Why This Matters
For any study requiring a defined molecular entity—SAR, toxicology, environmental fate, or analytical reference—the two isomers must not be substituted; using the wrong regioisomer will produce non-reproducible results.
- [1] PubChem. Compound Summary for CID 13386749, 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-_4-Phenoxyphenoxy_propoxy_pyridine (accessed 2026-04-30). View Source
